molecular formula C8H7IO3 B160923 3-Hydroxy-2-iodo-4-methoxybenzaldehyde CAS No. 138490-94-5

3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Cat. No. B160923
M. Wt: 278.04 g/mol
InChI Key: KLXKKFGRNPBWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-iodo-4-methoxybenzaldehyde, also known as 2-Iodoisovanillin or 4-Formyl-2-hydroxy-3-iodoanisole, is a chemical compound with the empirical formula C8H7IO3 . It has a molecular weight of 278.04 .


Physical And Chemical Properties Analysis

3-Hydroxy-2-iodo-4-methoxybenzaldehyde is a solid with a melting point of 167-174 °C . It has a density of 1.909g/cm3 and a boiling point of 304.8ºC at 760 mmHg . The flash point is not applicable .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : 3-Hydroxy-2-iodo-4-methoxybenzaldehyde's synthesis is a significant area of interest. Tan Ju and Liao Xin (2003) provide a detailed description of the synthesis methods for similar compounds, suggesting potential pathways for synthesizing variants like 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (Tan Ju & Liao Xin, 2003).

  • Crystal Structure : Oliveira et al. (2015) conducted X-ray crystallography on a structurally similar compound, contributing to the understanding of how minor changes in the structure could affect the physical and chemical properties of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (Oliveira et al., 2015).

Chemical Properties and Applications

  • Taste Modifying Properties : Mukonyi and Ndiege (2001) isolated similar compounds from Mondia whytei Skeels and found them to have taste-modifying properties. This suggests potential applications of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde in the food industry (Mukonyi & Ndiege, 2001).

  • Charge Transfer Effects : Rajendiran and Balasubramanian (2008) studied the spectral characteristics of a similar compound, providing insights into the photophysical properties of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, which could be relevant for its application in photovoltaic or photochemical processes (Rajendiran & Balasubramanian, 2008).

Potential in Material Science

  • Nonlinear Optical Material : Binil et al. (2013) synthesized a compound from 2-hydroxy-3-methoxybenzaldehyde with notable nonlinear optical properties. This suggests that 3-Hydroxy-2-iodo-4-methoxybenzaldehyde might also possess similar properties, making it of interest in the field of optical materials science (Binil et al., 2013).

Antioxidant and Antimicrobial Activities

  • Antioxidant Activity : Rijal et al. (2022) synthesized derivatives of vanillin and tested their antioxidant activity. These findings are relevant to understanding the potential antioxidant properties of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (Rijal et al., 2022).

  • Antimicrobial Properties : Harohally et al. (2017) explored the antimicrobial and antiaflatoxigenic properties of similar compounds, indicating potential applications of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde in these areas (Harohally et al., 2017).

Safety And Hazards

3-Hydroxy-2-iodo-4-methoxybenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

3-hydroxy-2-iodo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXKKFGRNPBWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460613
Record name 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-iodo-4-methoxybenzaldehyde

CAS RN

138490-94-5
Record name 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Reactant of Route 2
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Citations

For This Compound
23
Citations
DD Vo, M Elofsson - ChemistrySelect, 2017 - Wiley Online Library
… to construct 4-formyl-2-arylbenzofurans was described by Hwu et al. that applied standard conditions using PdCl 2 (PPh 3 ) 2 (6 mol%) on 3-hydroxy-2-iodo-4-methoxybenzaldehyde 1 c …
F Carmona-Viglianco, D Zaragoza-Puchol… - New Journal of …, 2020 - pubs.rsc.org
… 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (5). The iodination of 3-hydroxy-4-methoxybenzaldehyde was obtained according to literature 41 with modifications. 3-Hydroxy-4-…
Number of citations: 7 pubs.rsc.org
KM Markovich, V Tantishaiyakul… - Journal of medicinal …, 1992 - ACS Publications
… 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (10). To a stirred solution of isovanillin 9 (12.76 g, 83.95 mmol) in pyridine (48 mL) at 0 C was added a solution of iodine monochloride (…
Number of citations: 46 pubs.acs.org
G Huang - 1999 - search.proquest.com
dissertation copies are in typewriter face, while others may be from any type of Page 1 GGGGGLGGGGGGGG GGG aaYLL This manuscript has been reproduced from the microfilm …
Number of citations: 0 search.proquest.com
OA El-Kawy, HA Shweeta, KM Attallah - Applied Radiation and Isotopes, 2022 - Elsevier
Brain cancer is a challenging disease to treat using conventional approaches. The present investigation aimed to develop a radiopharmaceutical targeting brain cancer based on …
Number of citations: 3 www.sciencedirect.com
G Volpin - 2017 - edoc.ub.uni-muenchen.de
PART I: Benzylisoquinoline alkaloids derived from either enantiomer of reticuline represent a large class of secondary metabolites that occur across many families of herbaceous plants. …
Number of citations: 2 edoc.ub.uni-muenchen.de
T Aechtner, DA Barry, E David, C Ghellamallah… - …, 2018 - thieme-connect.com
Exploratory studies of the CpCo-mediated [2+2+2] cycloaddition of alkynes to the 2,3-double bond of benzo[b]furans (and some benzo[b]thiophenes) are presented, with the general …
Number of citations: 13 www.thieme-connect.com
N Hu, YT He, P Lan, MG Banwell… - Australian Journal of …, 2022 - CSIRO Publishing
… A magnetically stirred solution of carbamate 5 (230 mg, 0.95 mmol, 1 equiv.) and commercially derived 3-hydroxy-2-iodo-4-methoxybenzaldehyde (6) [ 17 ] (531 mg, 1.91 mmol, 2 equiv.…
Number of citations: 2 www.publish.csiro.au
FD Toste - 2001 - search.proquest.com
In part A, several new palladium catalyzed transformation of phenols were developed. First, a catalyst system derived from a palladium (+ 2) or palladium (0) complex and formic acid …
Number of citations: 2 search.proquest.com
A Kumar, M Saleeb, D Werz, M Elofsson - ChemistryOpen, 2018 - Wiley Online Library
… Initially, we attempted to start from the commercially available 3-hydroxy-2-iodo-4-methoxybenzaldehyde 19 and 4-ethynylanisole to construct the benzofuran ring 20 via microwave-…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.